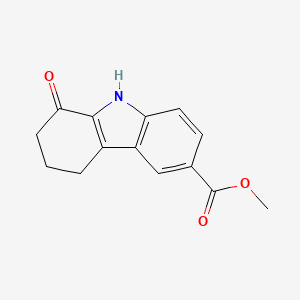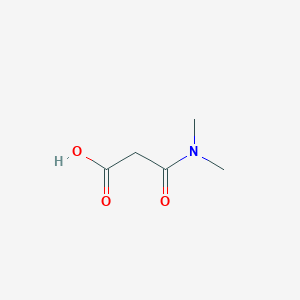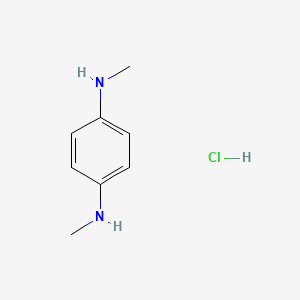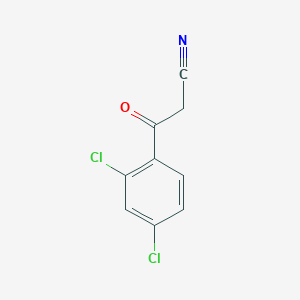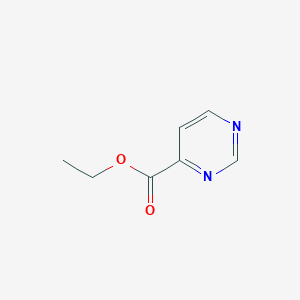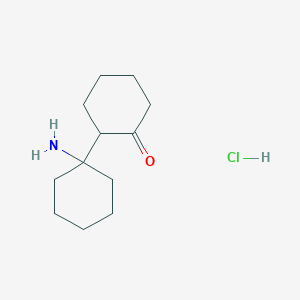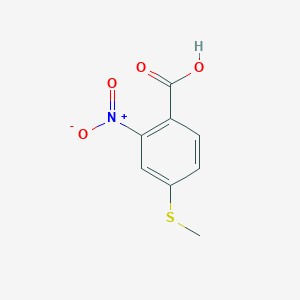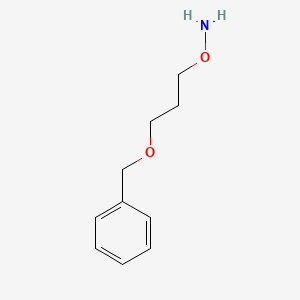![molecular formula C13H17N B1315622 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] CAS No. 4740-63-0](/img/structure/B1315622.png)
1',2'-Dihydrospiro[cyclohexane-1,3'-indole]
Vue d'ensemble
Description
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a unique spiroindoline molecule. It is also referred to as 1’,2’-DIHYDROSPIRO[CYCLOHEXANE-1,3’-INDOLE]-4-OL with a CAS number of 1176898-97-7 .
Synthesis Analysis
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones were easily prepared in good to high yields by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time . This method could be important for the total synthesis of natural products.
Molecular Structure Analysis
The molecular weight of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is 187.28 . The IUPAC name is spiro[cyclohexane-1,3’-indoline] and the InChI code is 1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2 .
Physical And Chemical Properties Analysis
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a solid substance at room temperature . Its melting point is between 76-77 degrees Celsius .
Applications De Recherche Scientifique
Drug Design
Spiroindole and spirooxindole scaffolds, which are similar to SPIRO[CYCLOHEXANE-1,3’-INDOLINE], are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
Biological Targets
Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets . This makes them attractive synthetic targets in organic chemistry and drug discovery projects .
Synthetic Precursors
Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition .
Antimicrobial Activity
These compounds have a broad spectrum of biological properties, including antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antitumor Activity
Spiroindole and spirooxindole scaffolds have shown antitumor activity . This suggests that SPIRO[CYCLOHEXANE-1,3’-INDOLINE] could potentially be used in cancer treatment.
Antidiabetic Activity
These compounds also exhibit antidiabetic activity . This indicates a potential application of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] in the treatment of diabetes.
Anticonvulsant Activity
Spiroindole and spirooxindole scaffolds have demonstrated anticonvulsant activity . This suggests a potential use of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] in the treatment of convulsive disorders.
Antiviral Activity
These compounds have shown antiviral activities . This indicates a potential application of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] in the treatment of viral infections.
Safety and Hazards
When handling 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole], it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
Mécanisme D'action
Target of Action
It displays a broad spectrum of biological activity, such as antimicrobial, anticancer, and anti-inflammatory activity . .
Mode of Action
It is known that the compound can switch between different isomeric states under various external factors, including light, temperature, ph, presence of metal ions, and mechanical stress . This property might play a role in its interaction with its targets and the resulting changes.
Biochemical Pathways
Given its broad spectrum of biological activity, it can be inferred that the compound likely interacts with multiple pathways, leading to downstream effects that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .
Pharmacokinetics
One study mentions that a compound with a similar structure shows pharmacokinetic properties in the treatment of a rodent malaria model . This suggests that SPIRO[CYCLOHEXANE-1,3’-INDOLINE] might also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
Given its broad spectrum of biological activity, it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .
Action Environment
The action of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] can be influenced by various environmental factors. As a spirocyclic compound, it can switch between different isomeric states under various external factors, including light, temperature, pH, presence of metal ions, and mechanical stress . These factors might influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCSQDBNKNGWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540206 | |
| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |
CAS RN |
4740-63-0 | |
| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to access spiro[cyclohexane-1,3'-indoline] derivatives?
A: Recent research highlights several efficient methods for synthesizing these compounds. One approach involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. [] This one-pot reaction provides good to high yields of spiro[cyclohexane-1,3’-indoline]-2,2’-diones. Another strategy utilizes a domino Diels-Alder reaction between pinacoles and dienophiles like 3-methyleneoxindolines or 2-arylideneindane-1,3-diones in an ionic liquid, [Bmim]Br. [] This method, mediated by acetic acid, efficiently constructs spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones and spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones.
Q2: How do Grignard reagents react with spiro[cyclohexane-1,3'-indole] derivatives?
A: Studies reveal that in the presence of copper(I) chloride, spiro[cyclohexane-1,3′-3H-indole] readily reacts with Grignard reagents like methylmagnesium iodide and phenylmagnesium bromide. [] This reaction results in the formation of 2′-substituted spiro[cyclohexane-1,3′-indolines] with excellent yields. Interestingly, using phenethylmagnesium bromide as the Grignard reagent leads to the formation of 2′-phenethyl, 2′-H, and 2′-benzyl (or 2′-p-xylyl) derivatives depending on the solvent used (toluene or p-xylene). []
Q3: Can tri(n-butyl)phosphine be used to synthesize spiro[cyclohexane-1,3'-indoline] derivatives?
A: Yes, tri(n-butyl)phosphine has proven to be an effective catalyst for synthesizing these compounds. Reacting isatylidene malononitriles and bis-chalcones in chloroform at 65 °C with tri(n-butyl)phosphine as a catalyst leads to functionalized spiro[cyclohexane-1,3'-indolines] with good yields and diastereoselectivity. [] Interestingly, using 3-(ethoxycarbonylmethylene)oxindoles instead of isatylidene malononitriles in this reaction results in a different regioselectivity. []
Q4: Can asymmetric synthesis be used to access enantioenriched spiro[cyclohexane-1,3'-indoline] derivatives?
A: Yes, recent research demonstrates the use of chiral organocatalysis to achieve this. A synergistic catalyst system comprising a cinchona-based chiral primary amine and a BINOL-phosphoric acid facilitates the enantioselective double Michael addition of isatylidene malononitriles with α,β-unsaturated ketones. [] This reaction produces chiral spiro[cyclohexane-1,3'-indoline]-2',3-diones with impressive diastereo- and enantioselectivities (up to >99:1 dr and 99% ee). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)
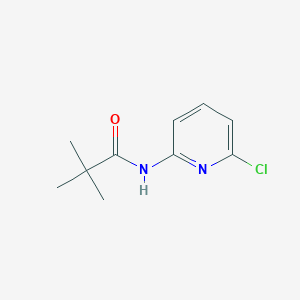
![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
